2(3H)-Oxazolone, 4-methyl-
Description
Properties
IUPAC Name |
4-methyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNXAYRNHOZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125210-03-9 | |
| Record name | 4-methyl-2,3-dihydro-1,3-oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Amino Acid Derivatives
A primary method involves cyclizing N-formylalanine derivatives under acidic or catalytic conditions. For example, ethyl N-formylalanine undergoes cyclization in the presence of a solid acid catalyst (e.g., zeolites or sulfonated resins) to yield 4-methyl-2(3H)-oxazolone. This method avoids traditional dehydrating agents like phosphorus oxychloride, reducing hazardous waste.
Reaction conditions :
Cyanate-Mediated Cyclization
An alternative route uses potassium cyanate (KOCN) and hydrochloric acid to cyclize hydroxyketone precursors. For instance, 1-hydroxy-1-(4-pyridyl)butan-2-one reacts with KOCN in 2N HCl to form 4-methyl-5-pyridin-4-yl-2(3H)-oxazolone. While this method achieves moderate yields (47%), it requires strict pH control.
Key steps :
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Dissolve hydroxyketone in 2N HCl.
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Add KOCN portionwise under stirring.
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Acidify to pH 1 with concentrated HCl.
Reaction Mechanisms
Acid-Catalyzed Cyclization
The cyclization of N-formylalanine derivatives proceeds via intramolecular nucleophilic attack. The carbonyl oxygen of the formyl group attacks the α-carbon of the alanine moiety, facilitated by protonation of the carbonyl group (Figure 1).
Cyanate-Mediated Pathway
In the presence of KOCN, hydroxyketones undergo nucleophilic addition of cyanate to the carbonyl group, followed by cyclodehydration (Figure 2). Steric hindrance in tertiary aldehydes diverts the reaction to byproducts, underscoring the need for linear substrates.
Industrial Production Methods
Continuous Flow Synthesis
Modern industrial processes prioritize continuous flow systems for scalability. A representative setup involves:
Batch Process Optimization
Traditional batch methods using HCl/KOCN face challenges in waste management. Recent advances replace liquid acids with ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride), achieving comparable yields (75%) while enabling catalyst recycling.
Optimization Strategies
Catalyst Selection
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance cyclization rates but complicate purification. Non-polar solvents (toluene) improve phase separation but require higher temperatures.
Comparative Analysis of Methods
Efficiency and Sustainability
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Oxazolone, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted oxazolones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
2(3H)-Oxazolone, 4-methyl- is characterized by a five-membered ring containing nitrogen and oxygen atoms. Its reactivity makes it a valuable intermediate for synthesizing more complex compounds. The synthesis typically involves cyclization reactions with amino acids or their derivatives, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Synthesis Methods
| Method | Description |
|---|---|
| Cyclization of Amino Acids | Reaction with isocyanates to form the oxazolone ring. |
| Continuous Flow Synthesis | Industrial method for high-yield production with optimized reaction conditions. |
Pharmaceutical Research
2(3H)-Oxazolone, 4-methyl- has shown promise in pharmacological studies due to its biological activity. It has been explored for its antimicrobial, antifungal, and anticancer properties:
- Anticancer Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Research suggests that it may inhibit specific enzymes involved in cancer progression.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating cognitive disorders .
Biological Studies
The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles allows it to serve as a reactive intermediate in biochemical pathways:
- Protein-Ligand Interaction Studies : Preliminary studies indicate that 2(3H)-Oxazolone, 4-methyl- may interact with various biological targets, influencing metabolic pathways.
Industrial Applications
In addition to its research applications, this compound is also relevant in industrial settings:
- Polymer Production : It serves as a building block for synthesizing polymers and agrochemicals.
- Agrochemicals : The compound's reactivity can be exploited in developing new agrochemical products.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of oxazolone derivatives, including 2(3H)-Oxazolone, 4-methyl-. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The introduction of methoxy groups enhanced the activity, demonstrating structure-activity relationships (SAR) that guide further development .
Case Study 2: Cognitive Disorder Treatment
Research involving oxazolone derivatives showed potential as AChE inhibitors. One derivative exhibited significant improvement in cognitive impairment in animal models, suggesting that modifications to the oxazolone structure can lead to enhanced therapeutic effects against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-methyl- involves its ability to act as a reactive intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Oxazolone Derivatives
Structural Analogues
Table 1: Structural and Physical Properties of Selected Oxazolones
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) enhance π→π* transitions, leading to red-shifted absorption in fluorescence studies . Bulky substituents (e.g., tert-butyl, benzyloxy) reduce biological activity. For example, 7-tert-butylquinoline derivatives showed a 14- to 125-fold loss in antiproliferative potency compared to methoxy analogues . Aromatic substituents (e.g., styryl, naphthalenyl) improve photophysical properties but may reduce solubility .
Key Findings:
- Neuroleptic Activity : 4-Aryl-piperazinyl oxazolones exhibit prolonged activity and reduced extrapyramidal side effects compared to classical antipsychotics like chlorpromazine .
- Antiproliferative Effects: Quinoline-based oxazolones inhibit tubulin polymerization, with IC₅₀ values comparable to combretastatin A-4 .
- Antimicrobial Activity : Sulfonate-containing oxazolones show broad-spectrum activity against Bacillus thuringiensis and Klebsiella pneumoniae (MIC = 2–8 μg/mL) .
Key Notes:
Biological Activity
2(3H)-Oxazolone, 4-methyl- is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Overview of Oxazolone Compounds
Oxazolones are a class of compounds characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects. The specific structure of 2(3H)-Oxazolone, 4-methyl- contributes to its unique pharmacological profile.
Synthesis of 2(3H)-Oxazolone, 4-methyl-
The synthesis of 2(3H)-Oxazolone, 4-methyl- typically involves cyclization reactions of appropriate precursors such as benzoylglycine or acetylglycine with aldehydes. Various methods have been developed to enhance yield and purity, including the use of acetic anhydride and different catalysts .
Antimicrobial Activity
Research indicates that derivatives of oxazolones, including 2(3H)-Oxazolone, 4-methyl-, possess significant antimicrobial properties. A study demonstrated that compounds with a similar structure exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the oxazolone ring structure led to enhanced antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|
| 9a | Moderate | Moderate |
| 9b | Increased (2-fold) | Increased (2-fold) |
| 9c | Decreased | Moderate |
Anti-Virulence Properties
The anti-virulence potential of oxazolones has been explored through their ability to interfere with bacterial quorum sensing (QS) mechanisms. This property is crucial as it can reduce pathogenicity without killing the bacteria outright. In silico studies have shown that certain derivatives can effectively bind to QS receptors in bacteria like Pseudomonas aeruginosa, indicating a promising avenue for developing new anti-virulence agents .
Anticancer Activity
The anticancer potential of 2(3H)-Oxazolone, 4-methyl- was evaluated in various cancer cell lines. Compounds derived from oxazolones have shown varying degrees of cytotoxicity against cancer cells, with some exhibiting selective toxicity towards specific types of cancer. For example, certain derivatives demonstrated significant anti-tumor activity in human neuroblastoma cells .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of several oxazolone derivatives against common pathogens. The results indicated that modifications at the C(4) position significantly enhanced antibacterial potency.
- Anti-cancer Evaluation : In vitro testing on human cancer cell lines revealed that specific oxazolone derivatives inhibited cell proliferation effectively compared to control groups. This highlights the need for further exploration into their mechanisms of action and potential clinical applications .
- Immunomodulatory Effects : Research has also suggested that oxazolones may modulate immune responses, potentially aiding in conditions like inflammation and autoimmune diseases .
Q & A
Q. What are the common synthetic routes for 4-methyl-2(3H)-oxazolone, and how do reaction conditions influence yield?
The compound can be synthesized via the reaction of aldehydes with ambivalent nucleophiles like 2-(3H)-oxazolone derivatives. For example, primary aldehydes (e.g., nonanaldehyde) react with 2-(3H)-oxazolone under nBu₄NF/TEMPO-free conditions to form 5-alkyl/aryl-2-(3H)-oxazolone-4-carboxylates with moderate to high yields (54–82%) . Electron-rich aldehydes, such as alkynyl indole derivatives, are particularly efficient, achieving yields over 80%. Sterically hindered aldehydes (e.g., pivalaldehyde) show reduced reactivity, favoring byproduct formation (e.g., compound 4 ) . Key factors include solvent choice (dry pyridine or DMF), absence of oxidizing agents, and compatibility with acid-sensitive groups.
Q. How can spectroscopic methods characterize 4-methyl-2(3H)-oxazolone derivatives?
NMR (¹H/¹³C) and X-ray crystallography are critical for structural elucidation. For instance, ¹H NMR can confirm the presence of methyl groups and aromatic protons, while X-ray data resolve stereochemical configurations, as demonstrated for 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one . Mass spectrometry (e.g., EPA/NIH databases) provides molecular weight validation, with fragmentation patterns distinguishing oxazolone isomers .
Advanced Research Questions
Q. How does steric hindrance in aldehydes impact the synthesis of 4-methyl-2(3H)-oxazolone derivatives?
Steric hindrance significantly reduces coupling efficiency. For example, Garner’s aldehyde (a hindered aldehyde) yields only 22% of the desired product (3q ), while less hindered analogs (e.g., Roche ester-derived aldehydes) achieve 37% yield . Tertiary aldehydes (e.g., pivalaldehyde) fail to form oxazolones, instead producing byproduct 4 via competing pathways . Mitigation strategies include using smaller aldehydes or modifying protecting groups (e.g., Boc instead of bulky esters).
Q. What mechanistic insights explain the formation of stereoisomers during oxazolone synthesis?
The reaction proceeds via an aldol-like mechanism where the oxazolone acts as a nucleophile. Stereoisomerization risks arise in basic conditions, as shown with Garner’s aldehyde, but are minimized by avoiding protic solvents and using non-coordinating bases like nBu₄NF . Computational studies (e.g., InChI key analysis) support an anion-mediated pathway, with intermediates such as enolate 5 confirmed via trapping experiments .
Q. How can functionalization of the oxazolone ring enhance its applicability in pharmaceutical research?
The exocyclic C=C bond at position 4 is highly reactive. For example, piperidine or morpholine addition to this bond yields imidazolone derivatives with potential bioactivity . Additionally, coupling with redox-active esters (RAEs) enables peptide ligation without racemization, as demonstrated in peptide synthesis using 3-dimethylphosphinothioyl-2(3H)-oxazolone (MPTO) . These modifications require careful optimization of nucleophile concentration and solvent polarity (e.g., DMF or NMP).
Q. How to resolve contradictions in yield data when using aromatic vs. aliphatic aldehydes?
Aromatic aldehydes (e.g., benzaldehyde) typically yield >60% oxazolones due to favorable electronic effects, while aliphatic aldehydes vary widely. For example, dihydrocinnamaldehyde (α,β-unsaturated) achieves 74% yield, but phenylacetaldehyde (saturated) yields only 54% due to reduced electrophilicity . Contradictions arise from competing pathways (e.g., aldol vs. Michael addition), which can be monitored via LC-MS or quenching experiments to identify dominant mechanisms .
Methodological Recommendations
- Stereochemical Control : Use chiral aldehydes (e.g., citronellal) and low-temperature conditions to suppress epimerization .
- Byproduct Mitigation : Avoid tertiary aldehydes; employ scavengers (e.g., TEMPO) to trap radicals in mechanistic studies .
- Functionalization : Prioritize aprotic polar solvents (DMF, NMP) for nucleophilic additions to the C=C bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
